4-Chloro-2-methylquinoline hydrate
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Overview
Description
4-Chloro-2-methylquinoline hydrate is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a chlorine atom at the fourth position and a methyl group at the second position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinoline hydrate typically involves the chlorination of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylquinoline hydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the second position can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
4-Chloro-2-methylquinoline hydrate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinoline hydrate depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. This inhibition disrupts the parasite’s life cycle, leading to its death .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the chlorine atom at the fourth position, resulting in different reactivity and applications.
4-Chloroquinoline: Lacks the methyl group at the second position, leading to variations in its chemical properties and uses.
Quinoline: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: 4-Chloro-2-methylquinoline hydrate is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its unsubstituted or singly substituted analogs .
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-chloro-2-methylquinoline;hydrate |
InChI |
InChI=1S/C10H8ClN.H2O/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H2 |
InChI Key |
YKTZLSLAIMAPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)Cl.O |
Origin of Product |
United States |
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